molecular formula C9H9Cl2N B13243752 (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B13243752
M. Wt: 202.08 g/mol
InChI Key: UDMYMDZSOYJSPZ-IONNQARKSA-N
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Description

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,4-dichlorophenyl group and an amine group. Its unique structure makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropanating agent such as diazomethane under controlled conditions to form the cyclopropane ring. Subsequent reduction of the nitrile group to an amine using reagents like lithium aluminum hydride yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropylamines.

Scientific Research Applications

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in the regulation of gene expression by demethylating histone proteins. By inhibiting LSD1, (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog without the dichlorophenyl group.

    2,4-Dichlorophenylcyclopropane: Lacks the amine group.

    (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring, a dichlorophenyl group, and an amine group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1

InChI Key

UDMYMDZSOYJSPZ-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1C(C1N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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